Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a methoxyphenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Methyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate
- Methyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Comparison: Methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity Compared to its analogs with different substituents (eg, chloro, nitro, methyl), the methoxy-substituted compound may exhibit distinct biological activities and chemical behavior
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-15-8-5-3-7(4-6-8)9-12-10(17-13-9)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
ITGGTONPAPICQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)OC |
Origin of Product |
United States |
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